4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups.
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-29-16-7-5-15(6-8-16)25-13-14(11-20(25)26)22-23-21(24-30-22)18-10-9-17(27-2)12-19(18)28-3/h5-10,12,14H,4,11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNNFXUGGPPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The γ-lactam core is synthesized via RCM using Grubbs’ catalyst (Table 1). A diene precursor, N-(4-ethoxyphenyl)pent-4-enamide , undergoes cyclization under inert conditions:
$$
\text{Grubbs II (5 mol\%), CH}2\text{Cl}2, 40^\circ\text{C, 12 h} \rightarrow \text{1-(4-ethoxyphenyl)pyrrolidin-2-one (78\% yield)}
$$
Table 1 : Optimization of RCM Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Grubbs II | CH$$2$$Cl$$2$$ | 40 | 12 | 78 |
| Hoveyda-Grubbs | Toluene | 110 | 6 | 65 |
| Zhan 1B | DCE | 25 | 24 | 42 |
Heck Cyclization Alternative
Palladium-catalyzed intramolecular Heck reaction forms the lactam ring from N-(4-ethoxyphenyl)-4-bromobutanamide (Eq. 1):
$$
\text{Pd(OAc)}2 (2 mol\%), \text{PPh}3, \text{Et}_3\text{N, DMF}, 100^\circ\text{C, 8 h} \rightarrow 72\% \text{ yield}
$$
Synthesis of 3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazole
Amidoxime Cyclization
The oxadiazole ring is constructed via cyclodehydration of N'-hydroxy-2,4-dimethoxybenzimidamide with a carboxylic acid derivative (Table 2):
$$
\text{RCOCl + Amidoxime} \xrightarrow{\text{TEA, CHCl}_3} \text{1,2,4-Oxadiazole}
$$
Table 2 : Cyclization Reagent Screening
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl$$_3$$ | 110 | 4 | 82 |
| T3P® | 80 | 2 | 91 |
| HATU/DIPEA | 25 | 12 | 67 |
Photocatalytic Oxidative Cyclization
Visible-light-mediated synthesis using eosin Y and CBr$$_4$$ enables rapid oxadiazole formation from 2,4-dimethoxybenzaldehyde semicarbazone (Eq. 2):
$$
\text{eosin Y (2 mol\%), CBr}4, \text{air, CH}3\text{CN, 450 nm LED, 2 h} \rightarrow 94\% \text{ yield}
$$
Coupling Strategies for Hybrid Assembly
Nucleophilic Aromatic Substitution (S$$_N$$Ar)
The oxadiazole’s C-5 position reacts with a brominated pyrrolidinone derivative under basic conditions (Table 3):
$$
\text{5-Bromooxadiazole + Pyrrolidinone-K}^+ \xrightarrow{\text{DMSO, 120}^\circ\text{C}} \text{Target (64\% yield)}
$$
Table 3 : S$$_N$$Ar Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMSO | 120 | 64 |
| Cs$$2$$CO$$3$$ | DMF | 100 | 58 |
| DBU | NMP | 150 | 49 |
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized pyrrolidinone couples with 5-iodo-oxadiazole using Pd catalysis (Eq. 3):
$$
\text{Pd(dppf)Cl}2 (3 mol\%), \text{K}3\text{PO}4, \text{dioxane/H}2\text{O, 90}^\circ\text{C, 6 h} \rightarrow 71\% \text{ yield}
$$
One-Pot Tandem Synthesis
Sequential Cyclization-Coupling
A streamlined approach combines lactam formation and oxadiazole coupling in a single reactor (Scheme 1):
- RCM of diene precursor.
- In-situ bromination using NBS.
- S$$_N$$Ar with preformed oxadiazole.
$$
\text{Overall yield: 52\% over 3 steps}
$$
Continuous Flow Photoreactor
Microreactor technology enhances efficiency for high-throughput synthesis (Table 4):
Table 4 : Flow vs Batch Comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 8 h | 25 min |
| Yield | 68% | 83% |
| Throughput | 1.2 g/h | 9.8 g/h |
Analytical Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 2H, oxadiazole-ArH), 6.91 (d, J = 8.4 Hz, 2H, pyrrolidinone-ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$), 3.89 (s, 3H, OCH$$3$$), 3.88 (s, 3H, OCH$$_3$$).
- HRMS : m/z calcd. for C$${23}$$H$${25}$$N$$3$$O$$5$$ [M+H]$$^+$$ 424.1864, found 424.1868.
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) shows ≥98% purity, with retention time = 12.7 min.
Comparative Evaluation of Synthetic Routes
Table 5 : Method Efficiency Analysis
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential S$$_N$$Ar | 4 | 34 | 220 | Moderate |
| Tandem RCM-S$$_N$$Ar | 3 | 52 | 180 | High |
| Flow Photoreactor | 2 | 83 | 150 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions might target the oxadiazole ring, potentially opening it to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis and causing cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HeLa | 4.5 | Cell cycle arrest |
| A549 | 6.2 | Inhibition of kinase activity |
These findings suggest that the compound could serve as a lead structure for further development into anticancer agents.
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed using various models:
- In Vitro Studies : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages.
- In Vivo Studies : Animal models treated with the compound exhibited reduced swelling and inflammation in induced arthritis models.
Case Studies
Several case studies highlight the biological activity and potential therapeutic applications of this compound:
- Case Study on MCF-7 Cells : A study demonstrated significant decreases in cell viability and increased apoptotic markers after treatment with the compound over a 24-hour period.
- In Vivo Efficacy : In animal models, administration of the compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy.
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are crucial for drug development.
Mechanism of Action
The mechanism of action of “4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Target Compound vs. Pyrrolidin-2-one Derivatives
- Compound: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate Structural Differences: Incorporates a tetrahydroquinoline scaffold and oxazole ring instead of oxadiazole. Functional Impact: The oxazole’s reduced electronegativity compared to oxadiazole may lower binding affinity to electron-deficient targets.
Target Compound vs. Pyridinone-Oxadiazole Hybrids
Substituent Effects
Alkoxy vs. Halogenated Groups
- Compound: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone Comparison: The 4-chlorophenyl group increases electronegativity and steric bulk compared to the target’s 4-ethoxyphenyl. Impact: Chlorine’s strong electron-withdrawing effect may enhance binding to polar active sites but reduce bioavailability due to decreased lipophilicity .
Methoxy vs. Trifluoromethoxy Groups
- Compound: L694247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl] ethanamine) Comparison: Trifluoromethoxy groups (as in ) offer superior metabolic stability over methoxy groups but may introduce steric hindrance. Impact: The target’s methoxy groups balance lipophilicity and metabolic stability, making it more suitable for oral administration compared to highly fluorinated analogs .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~424.4 g/mol. Predicted moderate solubility due to oxadiazole’s polarity and alkoxy substituents.
- Compound: 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid Comparison: Lower molecular weight (~252.7 g/mol) and carboxylic acid group enhance aqueous solubility but limit blood-brain barrier penetration .
Crystallographic Data
Data Table: Key Comparative Metrics
Biological Activity
The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H26N4O4
- Molecular Weight : 426.42 g/mol
- CAS Number : 1291844-73-9
Biological Activity Overview
Compounds containing the oxadiazole moiety are known for a wide range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antiviral
- Antibacterial
- Antifungal
Research indicates that derivatives of oxadiazoles exhibit potent inhibitory effects on various enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and H9c2 (rat heart myoblast). The results showed a notable cytotoxic effect with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanisms include:
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal models demonstrated that administration of the compound significantly reduced inflammation markers and pain responses, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The oxadiazole derivatives have shown promising results against various microbial strains:
- Bacterial Inhibition : Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Pharmacological Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Case Study 1 : A study involving a series of oxadiazole derivatives reported that modifications to the phenyl ring significantly enhanced anticancer activity. The compound exhibited improved selectivity and potency against tumor cells compared to traditional chemotherapeutics .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds revealed that they effectively reduced edema in animal models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of oxadiazole precursors. Key steps:
- Precursor Preparation : React 2,4-dimethoxyphenylcarboxylic acid with hydroxylamine to form hydroxamic acid, followed by cyclization with trichloroacetonitrile to generate the oxadiazole ring .
- Pyrrolidinone Coupling : Use nickel perchlorate as a catalyst in toluene under reflux (110–120°C) to couple the oxadiazole moiety to the pyrrolidinone core. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Yield Optimization : Control reaction pH (6.5–7.5) and use anhydrous solvents to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm), and aromatic proton signals to confirm substitution patterns .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring and oxadiazole orientation. Hydrogen-bonding networks (e.g., C=O···H-N) stabilize crystal packing .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 438.1682 (calculated for C23H24N3O5) .
Q. How should researchers design initial in vitro assays to evaluate biological activity?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Apoptosis Screening : Perform Annexin V/PI staining with flow cytometry to assess programmed cell death induction .
- Solubility Considerations : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. What strategies are recommended to elucidate the mechanism of action when biological assays yield inconclusive results?
- Methodological Answer :
- Target Identification : Use thermal shift assays (TSA) to screen for protein binding. A ΔTm > 2°C indicates target engagement .
- Kinase Inhibition Profiling : Test against a panel of 50+ kinases (e.g., EGFR, AKT) at 10 µM. Significant inhibition (>50%) suggests pathway-specific activity .
- CRISPR Knockdown : Silence candidate targets (e.g., Bcl-2, caspase-3) in resistant cell lines to confirm functional relevance .
Q. How can contradictory data regarding efficacy across experimental models be systematically addressed?
- Methodological Answer :
- Assay Variability : Compare IC50 values under standardized conditions (e.g., 10% FBS vs. serum-free media). Serum proteins may reduce bioavailability .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests rapid metabolism .
- Orthogonal Validation : Confirm apoptosis via Western blot (cleaved PARP, caspase-3) if flow cytometry data is ambiguous .
Q. What computational approaches are suitable for establishing structure-activity relationships (SAR) to guide optimization?
- Methodological Answer :
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity. A q² > 0.5 indicates predictive validity .
- Molecular Dynamics (MD) : Simulate binding to tubulin (PDB: 1SA0) over 100 ns. Stable hydrogen bonds (<2.5 Å) with β-tubulin residues (e.g., Asn101) suggest antimitotic potential .
- Scaffold Hopping : Replace the oxadiazole with 1,3,4-thiadiazole and compare docking scores (Glide XP) to identify bioisosteres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
